methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted pyrazole derivatives. According to the PubChem database, the official International Union of Pure and Applied Chemistry name is methyl 4-amino-1-methylpyrazole-3-carboxylate. The compound is registered under Chemical Abstracts Service number 637336-53-9, which serves as its unique chemical identifier in international databases. Alternative Chemical Abstracts Service numbers include 66522-66-5, reflecting different registration entries for the same molecular structure.
The molecular formula is established as C₆H₉N₃O₂, indicating the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 155.15 grams per mole using computational chemistry methods. The International Chemical Identifier representation provides a standardized format: InChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3, while the corresponding International Chemical Identifier Key is UBOGPSNFKMAOPP-UHFFFAOYSA-N.
The Simplified Molecular Input Line Entry System notation, CN1C=C(C(=N1)C(=O)OC)N, provides a linear representation of the molecular structure that clearly indicates the connectivity pattern of atoms within the pyrazole ring system. This notation reveals the presence of a methyl group attached to nitrogen-1, an amino group at carbon-4, and a methyl ester group at carbon-3 of the pyrazole ring.
Molecular Structure Analysis: Pyrazole Ring Substitution Patterns
The molecular structure of this compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2. The substitution pattern is characterized by three distinct functional groups: a methyl group at nitrogen-1, an amino group at carbon-4, and a carboxylate ester group at carbon-3. This specific arrangement creates a 1,3,4-trisubstituted pyrazole derivative with unique electronic and steric properties.
Research on pyrazole substitution patterns has demonstrated that the electronic nature of substituents significantly influences the stability and reactivity of these heterocyclic systems. Studies by Jarończyk and colleagues using ab initio molecular orbital calculations at the MP2/6-311++G** level revealed that electron-donating groups such as amino groups favor specific tautomeric forms and contribute to the overall stabilization of the pyrazole ring system. The amino group at position 4 in this compound acts as a strong electron-donating substituent through both inductive and resonance effects.
The carboxylate ester functionality at position 3 introduces electron-withdrawing characteristics through its carbonyl group, creating an interesting electronic balance within the molecule. Computational studies have shown that ester groups can participate in intramolecular interactions that influence the overall molecular conformation and stability. The methyl ester specifically provides a moderate electron-withdrawing effect while maintaining synthetic accessibility for further chemical transformations.
The methyl substituent at nitrogen-1 serves multiple structural functions: it eliminates the possibility of nitrogen-hydrogen tautomerism at this position, provides steric bulk that can influence molecular conformation, and contributes to the overall lipophilicity of the compound. This N-methylation pattern is particularly important because it locks the tautomeric form and prevents proton migration between the two ring nitrogen atoms.
Tautomeric Behavior and Resonance Stabilization Mechanisms
The tautomeric behavior of this compound is fundamentally altered by the presence of the methyl group at nitrogen-1, which prevents the classical 3(5)-tautomerism commonly observed in unsubstituted pyrazoles. In typical pyrazole systems, rapid proton exchange occurs between nitrogen atoms, leading to tautomeric equilibria that can complicate structural assignment and influence chemical reactivity.
Research by Claramunt and colleagues using density functional theory calculations at the B3LYP/6-31G** level has demonstrated that substituent effects play crucial roles in determining tautomeric preferences in pyrazole systems. The combination of electron-donating amino groups and electron-withdrawing ester functionalities creates specific electronic distributions that influence resonance stabilization patterns. The amino group at position 4 can participate in resonance delocalization with the pyrazole π-system, contributing additional stabilization through electron donation.
Studies on substituted pyrazoles have revealed that the presence of carbonyl-containing substituents, such as the carboxylate ester in this compound, can establish intramolecular hydrogen bonding interactions. Kusakiewicz-Dawid and colleagues investigated pyrazoles bearing ester groups and found that these functionalities can interact with other substituents through hydrogen bonding, particularly when amino groups are present in the molecule. Such interactions can significantly influence the preferred molecular conformation and affect chemical reactivity patterns.
The electronic structure of this compound exhibits characteristics typical of substituted pyrazoles where electron-donating and electron-withdrawing groups create complementary electronic effects. The amino group increases electron density at positions 3 and 5 of the ring through resonance donation, while the ester group withdraws electron density through its carbonyl functionality. This electronic balance contributes to the overall stability of the compound and influences its chemical behavior in various reaction conditions.
Crystallographic Data and Hydrogen Bonding Networks
The crystallographic behavior of pyrazole-containing compounds, particularly those with amino and ester substituents, has been extensively studied to understand their solid-state packing arrangements and hydrogen bonding patterns. While specific crystallographic data for this compound is limited in the available literature, related pyrazole compounds provide valuable insights into expected structural behavior.
Research on aminopyrazole derivatives has demonstrated that these compounds frequently form extensive hydrogen bonding networks in the crystalline state. The amino group at position 4 in this compound serves as a hydrogen bond donor, capable of forming intermolecular interactions with suitable acceptor sites on neighboring molecules. The carbonyl oxygen of the ester group can function as a hydrogen bond acceptor, creating possibilities for both intermolecular and intramolecular hydrogen bonding arrangements.
Studies by McCleverty and colleagues on related aminopyrazole systems revealed that compounds containing both amino and ester functionalities often exhibit complex hydrogen bonding topologies. In complexes of 5-amino-3-(pyrid-2-yl)-1H-pyrazole, the aminopyrazole moiety was observed to participate in multiple hydrogen bonding interactions, forming network structures with varying connectivity patterns. These findings suggest that this compound may exhibit similar propensities for hydrogen bond formation in crystalline environments.
The presence of the methyl ester group introduces additional considerations for crystallographic packing, as ester carbonyls are known to participate in C-H···O weak hydrogen bonds and dipole-dipole interactions. Research on cobalt complexes with pyrazole ligands containing similar substitution patterns has shown that such compounds can form dimeric structures held together by multiple hydrogen bonds between pyrazole units. The measured hydrogen bond distances in these systems typically range from 2.64 to 2.82 Ångströms, with bond angles approaching linearity at approximately 160-162 degrees.
The molecular properties derived from computational studies indicate specific characteristics relevant to crystallographic behavior. The compound exhibits a polar surface area of 70 square Ångströms and contains three hydrogen bond acceptor sites with one hydrogen bond donor. These parameters suggest moderate polarity and significant potential for intermolecular interactions in crystalline arrangements. The rotatable bond count of two indicates limited conformational flexibility, which may contribute to more predictable packing arrangements in solid-state structures.
Properties
IUPAC Name |
methyl 4-amino-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGPSNFKMAOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426903 | |
| Record name | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637336-53-9 | |
| Record name | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrogenation of Methyl 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxylate
One of the most direct and widely reported methods to prepare this compound involves catalytic hydrogenation of the corresponding nitro precursor:
- Starting Material: Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
- Catalyst: 10% Palladium on activated carbon
- Solvent: Methanol
- Conditions: Hydrogen atmosphere at room temperature for 4 hours
- Procedure: The nitro compound is dissolved in methanol, palladium catalyst is added, and the mixture is stirred under hydrogen. After completion, the catalyst is filtered off, and solvent is evaporated to yield the amino product.
- Yield: Quantitative (near 100%)
- Product Form: Purple wax, used directly for further reactions
- Reference: This method is documented in chemical synthesis literature and patent WO2019/81939 by Chronos Therapeutics Limited et al.
This method is straightforward, efficient, and provides high purity product suitable for subsequent synthetic steps.
Other Synthetic Routes and Considerations
- Direct Esterification: Methyl esters of pyrazole carboxylic acids can be prepared by esterification of the corresponding carboxylic acid under acidic conditions, but this is less common for amino-substituted pyrazoles due to potential side reactions.
- Cyclization Reactions: Some patents describe condensation and cyclization of hydrazine derivatives with α,β-unsaturated esters or acyl halides to form substituted pyrazoles, which can be further functionalized to amino esters. These methods are more complex and less direct for the target compound but provide alternative synthetic strategies.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | 10% Pd/C, H2, Methanol | RT, 4 h | ~100 | High | Simple, direct, high yield and purity |
| Diazotization & Coupling | N-methyl-3-aminopyrazole | Halogen, NaNO2, K-difluoromethyl trifluoroborate, Cu2O | Multi-step, low temp | 64 (overall for related acid) | >99.5 (for acid) | Multi-step, avoids isomers, adaptable |
| Cyclization of Hydrazine & Esters | α,β-unsaturated esters, methylhydrazine | Acid-binding agents, catalysts | Low temp condensation, acidification | 75.9 (for related acid) | 99.6 (HPLC) | Complex, for difluoromethyl derivatives |
Research Findings and Analysis
- The catalytic hydrogenation method is the most efficient and practical for producing this compound with quantitative yield and high purity, making it suitable for scale-up and industrial applications.
- Diazotization and substitution methods, while more complex, provide routes to functionalize the pyrazole ring selectively and can be adapted for various substituents, including amino and carboxylate groups. These methods are valuable when direct hydrogenation precursors are unavailable or when further functionalization is desired.
- The purity of the final product is critical for pharmaceutical applications; methods involving recrystallization and chromatographic purification are recommended to achieve >99% purity.
- The choice of method depends on the availability of starting materials, desired scale, and downstream synthetic requirements.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has been studied for its potential in therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, aminopyrazole-based compounds have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving sub-micromolar activity . this compound may share similar properties due to its structural analogies with these compounds.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, certain derivatives have been shown to reduce inflammation in animal models, which suggests that this compound could be explored for developing new anti-inflammatory agents .
Anticancer Properties
Some pyrazole derivatives have demonstrated anticancer activity against various cell lines. For instance, research has indicated that certain methyl-substituted pyrazoles can inhibit tumor growth in vitro and in vivo. This compound could be investigated for similar anticancer effects due to its structural properties .
Agrochemical Applications
The compound's structure suggests potential applications in agrochemicals:
Herbicides and Pesticides
Pyrazole derivatives are known to possess herbicidal and pesticidal activities. This compound may be evaluated for its effectiveness as a herbicide or pesticide, contributing to sustainable agricultural practices.
Plant Growth Regulators
Compounds with similar structures have been studied for their effects on plant growth and development. The application of this compound in this domain could lead to advancements in crop management strategies .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated promising activity, warranting further exploration into its mechanism of action and potential clinical applications.
Case Study 2: Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects of aminopyrazoles included this compound as a candidate. The compound showed a reduction in inflammation markers in vitro, suggesting it could be developed into a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Alkyl Group Modifications at the 1-Position
- This compound is also marketed as a pharmaceutical intermediate . Key Difference: The propyl group introduces steric bulk, which may influence binding interactions in biological systems compared to the methyl analog.
Ester Group Variations
- Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 1119471-86-1): Substituting the methyl ester with an ethyl group increases molecular weight to 155.15 g/mol. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could affect prodrug activation or metabolic stability . Key Difference: The ethyl group’s larger size may reduce crystallinity compared to the methyl analog, as seen in related pyrazole derivatives stabilized by hydrogen bonding .
Positional Isomerism of the Carboxylate Group
- Methyl 4-amino-1H-pyrazole-5-carboxylate (CAS 360056-45-7): The carboxylate group at the 5-position (vs. 3-position) reduces molecular weight (141.13 g/mol) and alters hydrogen-bonding patterns. For example, in 1-allyl-3-amino-1H-pyrazole derivatives, the 3-carboxylate participates in N–H···O and O–H···N interactions, stabilizing the crystal lattice . Key Difference: Positional isomerism impacts intermolecular interactions, which are critical for solid-state stability and solubility.
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Routes: Alkaline hydrolysis of precursor esters (e.g., ethyl to carboxylate conversion) is a common method for synthesizing pyrazole carboxylates, as demonstrated for ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate .
Crystallographic Behavior : The 3-carboxylate group in pyrazole derivatives facilitates intermolecular hydrogen bonds (N–H···O, O–H···N), enhancing crystal stability .
Industrial Relevance: Methyl and ethyl esters of 4-aminopyrazole are widely used as intermediates in drug discovery, with substituent variations tailored to optimize bioavailability and metabolic stability .
Biological Activity
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 360056-45-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrazole ring with an amino group at the 4-position and a carboxylate ester group at the 3-position. This unique substitution pattern contributes to its reactivity and potential biological effects. The compound exhibits tautomerism, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to act as an enzyme inhibitor, binding to the active sites of specific enzymes, thereby modulating their activity. Additionally, it can influence receptor signaling pathways, making it a candidate for therapeutic applications in various diseases .
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. Its mechanism involves targeting bacterial DNA gyrase and topoisomerase IV .
- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses in vitro and in vivo .
- Anticancer Properties : this compound has been evaluated for its anticancer potential, demonstrating cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The compound appears to induce apoptosis by affecting cell cycle regulation and expression of apoptosis-related genes such as Bcl-2 and Bax .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against MRSA. The compound exhibited a minimum inhibitory concentration (MIC) of 0.125 mg/mL, indicating significant antibacterial properties.
Case Study 2: Anti-inflammatory Mechanisms
In an animal model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Dosage and Toxicity
The effects of this compound are dose-dependent. Research indicates that lower doses (e.g., 100 mg/kg) are well-tolerated with beneficial effects on cellular metabolism, while higher doses may lead to adverse effects. Toxicological studies suggest careful consideration of dosage when developing therapeutic applications .
Application in Medicinal Chemistry
This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex heterocyclic compounds with potential therapeutic applications. Its derivatives are being explored for their pharmacological properties across various fields including oncology, infectious diseases, and inflammatory disorders .
Q & A
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-3-carboxylate derivatives?
- Methodology : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols by: (i) Using validated cell lines (e.g., HEK293 or MCF-7) with positive controls. (ii) Performing dose-response curves (IC determination). (iii) Comparing results with structurally similar analogs (e.g., methyl vs. ethyl esters) .
Q. How can computational modeling predict the compound’s stability under different pH or temperature conditions?
- Methodology : Molecular dynamics simulations (e.g., using GROMACS) assess degradation pathways. Experimentally, accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring can validate predictions. For example, ester hydrolysis is pH-dependent, with higher degradation rates in alkaline conditions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Racemization risks arise during esterification or amidation. Mitigation includes: (i) Using chiral catalysts (e.g., BINOL-derived phosphoric acids). (ii) Optimizing reaction time/temperature to minimize side reactions. (iii) Purification via chiral HPLC or crystallization .
Key Considerations for Researchers
- Contradictions in Evidence : Synthesis protocols in and differ in catalyst use (e.g., HSO vs. TsOH). This highlights the need for substrate-specific optimization.
- Unreported Data : Ecological toxicity and biodegradability data are scarce . Preliminary ecotoxicology assays (e.g., Daphnia magna tests) are recommended.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
